![molecular formula C14H10FN3O3S B5845597 N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5845597.png)
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide is a compound with a molecular formula of C14H10FN3O3S and a molecular weight of 319.31 g/mol . This compound is part of the class of organic compounds known as benzamides, which are derivatives of benzoic acid. The presence of both fluorine and nitro groups in its structure makes it a compound of interest in various fields of scientific research.
準備方法
The synthesis of N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with 3-nitrobenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to prevent decomposition of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently .
科学的研究の応用
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
作用機序
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups in its structure enhances its ability to interact with these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
類似化合物との比較
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[(2-fluorophenyl)carbamothioyl]propanamide: This compound has a similar structure but lacks the nitro group, which may result in different chemical and biological properties.
N,N’-bis(thioamido)thiocarbohydrazones: These compounds share the thioamide functional group but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other related compounds.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-11-6-1-2-7-12(11)16-14(22)17-13(19)9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFPKWBALPEWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(4-iodobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5845528.png)
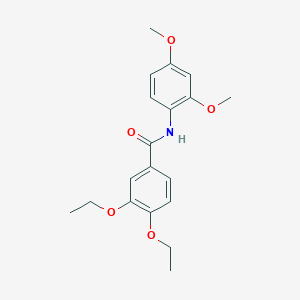
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)
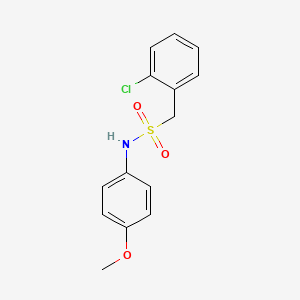
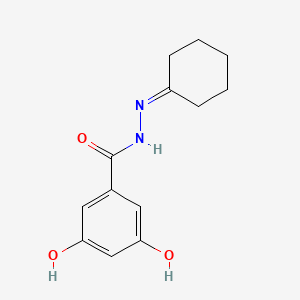
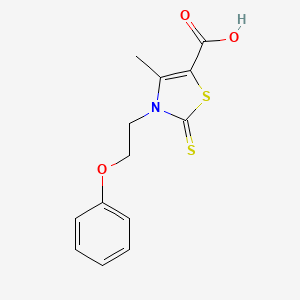
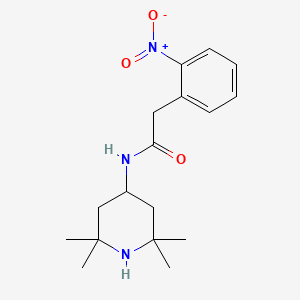
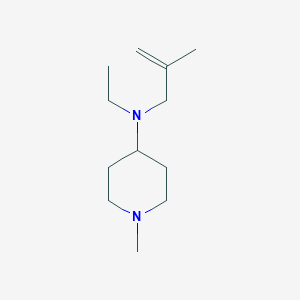
![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)
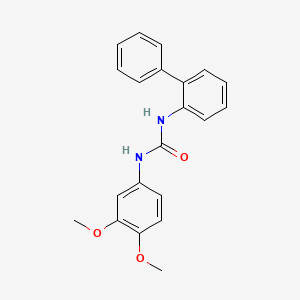
![2,4,6-TRIMETHYL-N-[4-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5845607.png)
![3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5845612.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5845633.png)
